molecular formula C45H74O16 B15130396 [(2S,3R,4S,5R)-3-acetyloxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]oxy]-5-hydroxyoxan-4-yl] acetate

[(2S,3R,4S,5R)-3-acetyloxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]oxy]-5-hydroxyoxan-4-yl] acetate

Cat. No.: B15130396
M. Wt: 871.1 g/mol
InChI Key: ZQWCDHXEDOSWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Agroastragaloside I can be synthesized through various extraction techniques. The most common methods include microwave-assisted extraction, enzymatic extraction, aqueous extraction, ultrasonic extraction, and reflux extraction . These methods involve using specific solvents and conditions to isolate the compound from the plant material.

Industrial Production Methods: Industrial production of Agroastragaloside I typically involves large-scale extraction from Astragalus membranaceus roots. The process includes:

Chemical Reactions Analysis

Types of Reactions: Agroastragaloside I undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of Agroastragaloside I .

Scientific Research Applications

Agroastragaloside I has a wide range of applications in scientific research:

Mechanism of Action

Agroastragaloside I exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Agroastragaloside I is compared with other similar cycloartane-type triterpene glycosides, such as:

  • Agroastragaloside II
  • Isoastragaloside II
  • Astragaloside IV

Uniqueness: Agroastragaloside I is unique due to its specific glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities .

Properties

IUPAC Name

[3-acetyloxy-2-[[15-(5,6-dihydroxy-6-methylheptan-2-yl)-14-hydroxy-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-5-hydroxyoxan-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74O16/c1-21(10-11-29(51)41(6,7)55)31-24(49)17-43(9)28-16-26(59-38-34(54)33(53)32(52)27(18-46)60-38)37-40(4,5)30(12-13-45(37)20-44(28,45)15-14-42(31,43)8)61-39-36(58-23(3)48)35(57-22(2)47)25(50)19-56-39/h21,24-39,46,49-55H,10-20H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWCDHXEDOSWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1C(CC2(C1(CCC34C2CC(C5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)OC(=O)C)OC(=O)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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